molecular formula C9H9BrO2 B13557375 (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Cat. No.: B13557375
M. Wt: 229.07 g/mol
InChI Key: FCAXRSMFSGFTPH-SECBINFHSA-N
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Description

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process often includes steps like cyclization, bromination, and purification through crystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.

    Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-4-ol.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antioxidant and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions like cancer and neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of enzymes like cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the stereochemistry at the 4-position.

    7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: Chlorine instead of bromine.

    3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.

Uniqueness

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The stereochemistry at the 4-position can affect the compound’s interaction with biological targets, making it distinct from its non-stereospecific counterparts.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-ol

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m1/s1

InChI Key

FCAXRSMFSGFTPH-SECBINFHSA-N

Isomeric SMILES

C1[C@H](C2=C(CO1)C=C(C=C2)Br)O

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Br)O

Origin of Product

United States

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